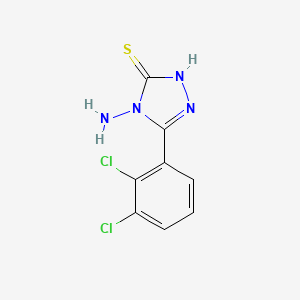

4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Description

4-Amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a 2,3-dichlorophenyl substituent at the 5-position and a thiol group at the 3-position. The compound’s structure combines electron-withdrawing chlorine atoms with electron-donating amino and thiol groups, creating a balance of electronic effects that influence its reactivity and biological activity.

Properties

IUPAC Name |

4-amino-3-(2,3-dichlorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4S/c9-5-3-1-2-4(6(5)10)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSPBVJWSKEJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The synthesis begins with the preparation of thiocarbohydrazide , a crucial intermediate. According to established procedures:

Hydrazine hydrate reacts with carbon disulfide (CS₂) at low temperatures (~10°C), followed by gradual heating to approximately 85°C for 1.5 hours. The mixture is then cooled, precipitated, filtered, and washed to yield pure thiocarbohydrazide.

This step is fundamental, as thiocarbohydrazide acts as a key reagent in forming the triazole ring via cyclization with suitable carboxylic acid derivatives.

Cyclization with Substituted Benzoic Acid Derivatives

The core of the synthesis involves heating a mixture of substituted benzoic acid (specifically 2,3-dichlorobenzoic acid for the target compound) with thiocarbohydrazide :

- Equimolar amounts of 2,3-dichlorobenzoic acid and thiocarbohydrazide are heated in a melting state.

- The mixture is maintained at elevated temperatures (~145°C) for approximately 40 minutes.

- Upon cooling, the product, a this compound, precipitates out.

- Neutralization with sodium bicarbonate removes unreacted acids.

- The product is washed with water and recrystallized from ethanol for purity.

This method exploits the nucleophilic nature of hydrazide groups to cyclize with the aromatic acid, forming the heterocyclic triazole core.

Research Data Table 1: Synthesis of this compound

Derivatization via Schiff Base Formation

Condensation with Aromatic Aldehydes

The synthesized triazole-3-thiol undergoes further functionalization through condensation with aromatic aldehydes (e.g., substituted benzaldehyde):

- Dissolve the amino-triazole derivative in ethanol.

- Add an equimolar amount of aromatic aldehyde.

- Introduce a catalytic amount of concentrated sulfuric acid.

- Reflux the mixture at 80–90°C for 2–3 hours.

- The resulting Schiff base precipitates upon cooling, is filtered, washed, and recrystallized.

This step introduces various substituents at the 4-position, enhancing biological activity and chemical diversity.

Formation of Mannich Bases

Further modifications involve Mannich reactions with formaldehyde and secondary amines (e.g., morpholine):

- Dissolve the Schiff base in a mixture of ethanol and DMF.

- Add formaldehyde (40%) and a secondary amine.

- Stir at room temperature for 2–3 hours, then leave overnight.

- The resulting Mannich base is isolated by filtration and recrystallization.

Research Data Table 2: Schiff Base and Mannich Base Synthesis

Analytical Confirmation and Purity Checks

The synthesized compounds are characterized by:

- Infrared Spectroscopy (IR): Confirming functional groups such as NH₂, C=S, and aromatic rings.

- Nuclear Magnetic Resonance (NMR): Confirming chemical shifts consistent with the heterocyclic and aromatic components.

- Mass Spectrometry (MS): Confirming molecular weights and fragmentation patterns.

- Thin Layer Chromatography (TLC): Ensuring purity.

Summary of Key Preparation Data

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or the dichlorophenyl group.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents such as thionyl chloride or phosphorus pentachloride can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Modified triazole derivatives.

Substitution: Halogenated triazole compounds.

Scientific Research Applications

Antifungal Properties

The compound has been investigated for its antifungal activity. Research indicates that derivatives of 1,2,4-triazoles exhibit broad-spectrum antifungal properties. The structure-activity relationship (SAR) studies show that modifications to the triazole ring can enhance antifungal efficacy against resistant strains such as Candida albicans and Aspergillus fumigatus . For instance, compounds containing halogen substituents have demonstrated improved activity compared to those without .

Antibacterial and Anticancer Activities

4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has also shown promising antibacterial and anticancer properties. Studies highlight its effectiveness against various bacterial strains and cancer cell lines . The triazole moiety serves as a pharmacophore that interacts with biological targets, leading to significant therapeutic effects.

Other Biological Activities

In addition to antifungal and antibacterial activities, the compound exhibits potential in other areas:

- Antitubercular : It has been noted for its activity against Mycobacterium tuberculosis.

- Antioxidant : The compound displays antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory : Its anti-inflammatory effects make it a candidate for treating inflammatory conditions .

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Triazole Formation | Hydrazine + Isothiocyanate | 70% |

| 2 | Thiol Addition | Thiolating Agent | 75% |

Case Study 1: Antifungal Evaluation

A study evaluated various derivatives of 1,2,4-triazoles for their antifungal activities against clinical isolates of Candida albicans. The results indicated that compounds with electron-withdrawing groups exhibited lower minimum inhibitory concentrations (MICs), highlighting the importance of structural modifications .

Case Study 2: Anticancer Activity Assessment

In another investigation focused on anticancer properties, derivatives of this compound were tested against several cancer cell lines. Results showed significant cytotoxicity in breast and lung cancer cells, suggesting that this compound could be further developed into a therapeutic agent .

Mechanism of Action

The mechanism of action of 4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and metabolism.

Pathways Involved: By inhibiting these enzymes, the compound can disrupt key pathways in cancer cells, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Electronic Effects

The biological and chemical properties of triazole-3-thiol derivatives are highly dependent on substituents. Key comparisons include:

Electron-Withdrawing vs. Electron-Donating Groups

- 4-Amino-5-(4-Nitrophenyl)-4H-1,2,4-Triazole-3-Thiol (): The nitro group (−NO₂) is strongly electron-withdrawing, reducing electron density on the triazole ring. This compound forms Schiff bases with aldehydes but may exhibit lower antioxidant activity due to diminished radical scavenging capacity compared to electron-donating substituents .

- 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol (AT) (): The phenyl group (−C₆H₅) provides moderate electron-withdrawing effects. AT demonstrates significant antioxidant activity in DPPH and ABTS assays, attributed to the −NH₂ and −SH groups stabilizing free radicals .

- 4-Amino-5-(2,3-Dichlorophenyl)-4H-1,2,4-Triazole-3-Thiol: The 2,3-dichlorophenyl group introduces steric hindrance and enhances lipophilicity.

Heteroaromatic Substitutions

- 4-Amino-5-(4-Pyridyl)-4H-1,2,4-Triazole-3-Thiol (AP) (): The pyridyl group introduces nitrogen-based hydrogen bonding capabilities, enhancing solubility and interaction with biological targets. AP’s antioxidant activity is comparable to AT but with improved pharmacokinetic properties .

- 4-Amino-5-(Quinolin-2-yl)-4H-1,2,4-Triazole-3-Thiol (): The quinoline moiety increases aromatic surface area, facilitating π-π stacking in enzyme binding. This compound showed promise in BRD4 inhibition studies, highlighting the role of extended aromatic systems in targeting protein-protein interactions .

Antimicrobial and Anti-Tubercular Activity

- 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol (): This analog demonstrated potent anti-tubercular activity against M. tuberculosis H37Rv (MIC = 6.25 µg/mL). The fluoro-phenoxy group enhances lipophilicity and target binding, likely through interactions with mycobacterial enzymes .

- 5-(3-Chlorophenyl)-4-((2,4-Dichlorobenzylidene)Amino)-4H-1,2,4-Triazole-3-Thiol (): The dichlorobenzylidene Schiff base derivative exhibited broad-spectrum antimicrobial activity. The 3-chlorophenyl and 2,4-dichloro groups synergize to disrupt bacterial membranes and inhibit biofilm formation .

- This compound: While specific data are unavailable, the 2,3-dichloro substitution is expected to enhance activity against Gram-negative bacteria due to increased membrane penetration.

Antioxidant Activity

Biological Activity

4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for their pharmacological significance, particularly in medicinal chemistry. The purpose of this article is to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.

- Molecular Formula: C8H6Cl2N4S

- Molecular Weight: 261.13 g/mol

- CAS Number: 93677-89-5

1. Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:

A study evaluated a series of triazole derivatives for their cytotoxicity against human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines. The results showed that certain derivatives had IC50 values below 100 µM, indicating potent anticancer activity. Specifically, compounds with the triazole scaffold demonstrated enhanced selectivity towards cancer cells compared to normal cells .

2. Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been well documented. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol in fungal cell membranes.

Research Findings:

In a comprehensive study assessing the antibacterial activity of various triazole derivatives, it was found that some compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures to this compound were effective against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

3. Antioxidant Activity

The antioxidant potential of triazole derivatives is attributed to their ability to scavenge free radicals and inhibit oxidative stress.

Experimental Data:

Using DPPH and ABTS assays, several studies have quantified the antioxidant capabilities of triazole compounds. For example, a derivative demonstrated an ABTS IC50 value comparable to ascorbic acid (0.397 μM), highlighting its potential as a natural antioxidant .

Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a multi-step nucleophilic addition and cyclocondensation. A common approach includes:

Step 1 : Reaction of 2,3-dichlorobenzaldehyde with 4-amino-5-substituted-triazole-3-thiol in glacial acetic acid to form a Schiff base intermediate.

Step 2 : Cyclization with reagents like 2-chloroethanoic acid in tetrahydrofuran (THF) using sodium hydride as a base.

Optimization Parameters :

- Solvent : Glacial acetic acid for Schiff base formation; THF for cyclization.

- Catalyst/Base : Sodium hydride (2x molar ratio) enhances cyclization efficiency.

- Temperature : Room temperature for Schiff base formation; reflux for cyclization.

Key Reference : Nucleophilic addition and sodium hydride-mediated cyclization are detailed in .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- Elemental Analysis : Determines purity and empirical formula (e.g., CHNS analysis via Elementar Vario L Cube) .

- FTIR Spectroscopy : Identifies functional groups (e.g., thiol S-H stretch at ~2500 cm⁻¹, amino N-H at ~3300 cm⁻¹) .

- UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer in coordination complexes (e.g., d-d transitions in Cu(II) complexes) .

- ¹H/¹³C NMR : Resolves substituent effects on aromatic protons (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (GC-MS/ESI-MS) : Confirms molecular ion peaks and fragmentation patterns .

Basic: How does the compound’s thiol group influence its coordination chemistry with transition metals?

Methodological Answer:

The thiol (-SH) and amino (-NH₂) groups act as bidentate ligands, forming five-membered chelate rings with metals like Cu(II), Ni(II), and Zn(II).

- Geometry : Cu(II) complexes adopt square planar geometry (dsp² hybridization), while Zn(II) and Cd(II) favor tetrahedral structures .

- Binding Sites : FTIR data show S–M and N–M stretching vibrations at 450–550 cm⁻¹ and 400–450 cm⁻¹, respectively .

Application : Used in electrochemical sensors (e.g., copper hexacyanoferrate-modified electrodes for nitrite detection) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer:

Contradictions often arise from substituent effects and assay conditions. Strategies include:

Structure-Activity Relationship (SAR) Studies :

- Electron-withdrawing groups (e.g., -Cl) enhance electrochemical stability but may reduce antiradical activity .

- Example: 2-Hydroxybenzylidene derivatives show 88.89% DPPH scavenging at 1×10⁻³ M, dropping to 53.78% at 1×10⁻⁴ M .

Assay Standardization :

- Use consistent DPPH concentrations (e.g., 0.1 mM in ethanol) and control for solvent polarity effects .

Comparative Studies :

- Cross-validate results using orthogonal assays (e.g., ABTS⁺ vs. DPPH) to confirm free radical scavenging mechanisms .

Advanced: What computational strategies are employed to predict the pharmacokinetic and toxicological profiles of derivatives?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

- ADME Prediction : SwissADME or pkCSM evaluates parameters:

- Molecular Dynamics (MD) Simulations : GROMACS validates stability of ligand-protein complexes over 100 ns trajectories .

Advanced: What methodological considerations are critical when designing Schiff base derivatives for enhanced bioactivity?

Methodological Answer:

Substituent Selection :

- Electron-donating groups (e.g., -OCH₃) improve solubility but may reduce metal-binding capacity .

- Bulky substituents (e.g., 3-fluorophenyl) enhance steric hindrance, altering coordination geometry .

Synthetic Protocol :

- Condensation of triazole-thiol with aldehydes (e.g., 5-nitrosalicylaldehyde) in methanol under reflux .

Validation :

- Characterize imine formation via FTIR (C=N stretch at ~1600 cm⁻¹) and ¹H NMR (azomethine proton at δ 8.3–8.5 ppm) .

Advanced: How does the introduction of electron-withdrawing vs. electron-donating substituents affect the compound’s electrochemical properties?

Methodological Answer:

- Electron-Withdrawing Groups (-Cl, -NO₂) :

- Electron-Donating Groups (-OCH₃, -NH₂) :

- Lower oxidation potential, facilitating charge transfer in DPPH assays .

- Example: 4-Methoxybenzylidene derivatives show 73% radical scavenging vs. 81% for dimethylamino-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.